molecular formula C17H17NO5S B4438870 2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid

2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid

Cat. No.: B4438870
M. Wt: 347.4 g/mol
InChI Key: ZUQPUAFTUBWINH-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a methoxy group and a sulfonyl group attached to a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid typically involves multiple steps, including etherification, sulfonylation, and indole formationThe final step involves the formation of the indole moiety through a Fischer indole synthesis, which uses methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the sulfonyl group can produce a thiol.

Scientific Research Applications

2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid is unique due to its combination of a methoxy-substituted benzoic acid core with a sulfonylated indole moiety. This structure provides a unique set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

2-methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-11-9-12-5-3-4-6-15(12)18(11)24(21,22)13-7-8-16(23-2)14(10-13)17(19)20/h3-8,10-11H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQPUAFTUBWINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid
Reactant of Route 2
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid
Reactant of Route 3
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid
Reactant of Route 5
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid
Reactant of Route 6
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid

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